molecular formula C13H12ClN3O2S2 B11957687 4-(4-Chlorophenyl)-1-(phenylsulfonyl)-3-thiosemicarbazide CAS No. 81386-44-9

4-(4-Chlorophenyl)-1-(phenylsulfonyl)-3-thiosemicarbazide

Cat. No.: B11957687
CAS No.: 81386-44-9
M. Wt: 341.8 g/mol
InChI Key: PXYDPFBGFBKQRV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-(phenylsulfonyl)-3-thiosemicarbazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylsulfonyl group, and a thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-(phenylsulfonyl)-3-thiosemicarbazide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with phenylsulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-(phenylsulfonyl)-3-thiosemicarbazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(phenylsulfonyl)-3-thiosemicarbazide has found applications in several areas of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(phenylsulfonyl)-3-thiosemicarbazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiosemicarbazide moiety allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylacetic acid
  • 4-Chloro-DL-phenylalanine

Uniqueness

Compared to similar compounds, 4-(4-Chlorophenyl)-1-(phenylsulfonyl)-3-thiosemicarbazide is unique due to its combination of a chlorophenyl group, a phenylsulfonyl group, and a thiosemicarbazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

81386-44-9

Molecular Formula

C13H12ClN3O2S2

Molecular Weight

341.8 g/mol

IUPAC Name

1-(benzenesulfonamido)-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C13H12ClN3O2S2/c14-10-6-8-11(9-7-10)15-13(20)16-17-21(18,19)12-4-2-1-3-5-12/h1-9,17H,(H2,15,16,20)

InChI Key

PXYDPFBGFBKQRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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